Sodium tert-butoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

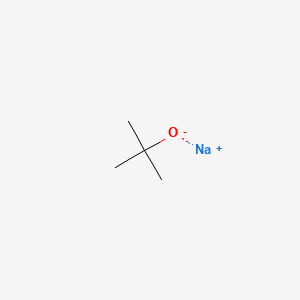

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIHAYPQRLWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073935 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

865-48-5 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methylpropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Sodium tert-Butoxide

Introduction

Sodium tert-butoxide ((CH₃)₃CONa), also known as sodium t-butoxide, is a strong, non-nucleophilic base widely employed in organic synthesis. Its sterically hindered nature makes it particularly useful for deprotonation reactions where nucleophilic addition is undesirable.[1] This white to yellowish powder is a key reagent in various chemical transformations, including condensation reactions, rearrangements, and ring-opening reactions, finding extensive application in the pharmaceutical, agrochemical, and fine chemical industries.[2] Due to its reactivity, particularly with water, its synthesis and handling require careful consideration of reaction conditions and safety protocols.[3][4] This guide provides a detailed overview of the primary methods for the synthesis of this compound, complete with experimental protocols, quantitative data, and process diagrams.

Key Synthesis Methodologies

The industrial and laboratory-scale preparation of this compound is primarily achieved through three main synthetic routes, each utilizing a different sodium-based reagent to deprotonate tert-butyl alcohol.

Reaction of Sodium Metal with tert-Butyl Alcohol

This classic method involves the direct reaction of metallic sodium with anhydrous tert-butyl alcohol. The reaction proceeds with the evolution of hydrogen gas and the formation of the sodium alkoxide.[5][6] While straightforward, this method requires careful control of the reaction temperature due to the vigorous evolution of flammable hydrogen gas.[7]

Reaction Pathway:

Caption: Reaction of Sodium Metal with tert-Butyl Alcohol.

Experimental Protocol:

A detailed protocol for this method involves the use of a solvent and careful temperature management.[2]

-

Reactor Preparation: A suitable reactor is thoroughly cleaned and dried. To ensure anhydrous conditions, the reactor is purged with an inert gas, such as nitrogen.[2]

-

Solvent and Reactant Addition: An inert solvent like xylene is added to the reactor, followed by the addition of sodium metal. The mass ratio of xylene to sodium metal is typically controlled, for example, at 18.5:1.[2]

-

Reaction Initiation: The mixture is heated. Stirring is initiated once the temperature reaches approximately 97°C to facilitate the melting of the sodium. The stirring speed is gradually increased as the sodium melts.[2]

-

Addition of tert-Butyl Alcohol: Anhydrous tert-butyl alcohol is added dropwise to the reactor while maintaining the reaction under reflux conditions. The addition is controlled over a period of time, for instance, 2.2 hours.[2] The reaction is maintained at the boiling point of the alcohol (around 82°C) until the evolution of hydrogen gas ceases, which can take several hours.[7][8]

-

Product Isolation: After the reaction is complete, the mixture is cooled. Excess solvent and unreacted tert-butanol are removed by distillation, initially at atmospheric pressure and then under vacuum, to yield the solid this compound product.[9]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | Sodium Metal, tert-Butyl Alcohol | [2][5][7] |

| Solvent | Xylene | [2][9] |

| Temperature | 82°C to 128°C (reflux) | [2][7][8] |

| Reaction Time | 4 - 10 hours | [7][8] |

| Yield | >99% (product content) | [9] |

| Purity | >99% | [8] |

Reaction of Sodium Hydride with tert-Butyl Alcohol

This method is often preferred for laboratory-scale synthesis as it is generally safer than using sodium metal.[7] Sodium hydride (NaH), a strong base, reacts with tert-butyl alcohol to produce this compound and hydrogen gas.[10][11] The reaction must be conducted under strictly anhydrous conditions as sodium hydride reacts violently with water.[7]

Reaction Pathway:

Caption: Reaction of Sodium Hydride with tert-Butyl Alcohol.

Experimental Protocol:

-

Inert Atmosphere: The reaction is carried out in a flask under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with moisture.[7]

-

Solvent and Alcohol: Anhydrous tert-butyl alcohol is dissolved in a dry solvent such as tetrahydrofuran (THF) or toluene.[7]

-

Addition of Sodium Hydride: Sodium hydride is added slowly and portion-wise to the solution of tert-butyl alcohol. The temperature is controlled to below 30°C initially to manage the rate of hydrogen gas evolution.[7]

-

Reaction Completion: The mixture is then heated to reflux (60–110°C) for 1–2 hours to ensure the reaction goes to completion.[7]

-

Product Isolation: After cooling, excess solvent and unreacted materials are removed by distillation under reduced pressure. The resulting white solid product can be further purified by filtration to remove any insoluble residues.[7]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | Sodium Hydride, tert-Butyl Alcohol | [7][12][13] |

| Solvent | Tetrahydrofuran (THF), Toluene | [7] |

| Temperature | Initial <30°C, then reflux at 60-110°C | [7] |

| Reaction Time | 1 - 2 hours at reflux | [7] |

| Yield | 80 - 95% | [7] |

| Purity | High, suitable for laboratory use | [7] |

Reaction of Sodium Amide with tert-Butyl Alcohol

The reaction between sodium amide (NaNH₂) and tert-butyl alcohol offers another viable route to this compound, producing ammonia as a byproduct.[14][15] This method is advantageous as it avoids the use of highly flammable sodium metal and the reaction conditions are relatively mild.[16]

Reaction Pathway:

Caption: Reaction of Sodium Amide with tert-Butyl Alcohol.

Experimental Protocol:

-

Reactor Setup: A reaction flask is equipped with a stirrer, reflux condenser, and thermometer.[9]

-

Reactant Addition: A solvent such as toluene or heptane is added to the flask, followed by 99% sodium amide and 99% anhydrous tert-butanol. A slight molar excess of tert-butanol is often used.[9][14]

-

Reaction Conditions: The mixture is stirred until the solids are dissolved and then heated. The reaction temperature is typically maintained between 70°C and 110°C.[9][16][17] The released ammonia gas is absorbed by water or an alkaline solution.[9][17] The reaction is often run for several hours (e.g., 10 hours) under reflux.[14][15]

-

Product Isolation: Upon completion, the reaction mixture is cooled. The majority of the solvent and excess tert-butanol are distilled off. The final product is obtained after vacuum distillation to remove any remaining volatile components, yielding a solid powder.[14][17]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | Sodium Amide (99%), tert-Butyl Alcohol (99%) | [9][14][15] |

| Solvent | Toluene, Heptane | [9][16][17] |

| Temperature | 70 - 110°C | [9][16][17] |

| Reaction Time | 1.5 - 10 hours | [14][17] |

| Yield | 76.3% to 99% | [14][16][17] |

| Purity | 98 - 99.4% | [14][15][17] |

General Experimental Workflow

The synthesis of this compound, regardless of the specific reagents, follows a general workflow that emphasizes anhydrous conditions and careful product isolation.

Workflow Diagram:

Caption: General workflow for this compound synthesis.

Purification

For applications requiring very high purity, this compound can be purified by sublimation. This process is typically carried out at around 140°C under a high vacuum.[7] Recrystallization from a suitable solvent, such as 2-propanol, can also be employed to obtain colorless crystals.[18]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Reactivity: It reacts violently with water, liberating flammable tert-butyl alcohol and generating heat. It is also spontaneously flammable in air.[3][4]

-

Corrosivity: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][19]

-

Handling: All manipulations should be carried out under an inert, dry atmosphere (e.g., in a glove box). Personal protective equipment, including flame-retardant clothing, chemical-resistant gloves, and eye protection, is mandatory.[19][20]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and moisture, in a tightly sealed container under inert gas.[4]

Conclusion

The synthesis of this compound can be effectively achieved through several methods, most notably via the reaction of tert-butyl alcohol with sodium metal, sodium hydride, or sodium amide. The choice of method often depends on the scale of the synthesis, safety considerations, and available equipment. The reaction with sodium amide offers a balance of high yields and milder conditions.[16] Regardless of the chosen route, success hinges on maintaining strictly anhydrous conditions and adhering to rigorous safety procedures for handling the reactive intermediates and the final corrosive product.

References

- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 2. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. US6437198B1 - Method for producing alkali metal alcoholates - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Solved II. The reaction shown below of tert-butyl alcohol | Chegg.com [chegg.com]

- 11. Alcohols and Ethers [chem.latech.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN106699516A - this compound production technology - Google Patents [patents.google.com]

- 15. This compound Production Technology [ko.bzchemicals.com]

- 16. scispace.com [scispace.com]

- 17. CN109678663A - A kind of this compound and preparation method thereof - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of Non-Nucleophilic Basicity: A Technical Guide to Sodium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Sodium tert-butoxide [(CH₃)₃CONa], a potent, sterically hindered alkoxide, has established itself as an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity makes it the reagent of choice for a multitude of transformations where proton abstraction is desired without the complication of nucleophilic attack. This technical guide provides an in-depth exploration of the core principles governing the utility of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing its full potential.

Core Principles: Steric Hindrance and Basicity

The defining characteristic of this compound lies in the bulky tert-butyl group attached to the oxygen atom. This steric bulk physically obstructs the oxygen's approach to an electrophilic carbon center, thereby minimizing its nucleophilicity.[1][2] However, the electron-donating nature of the three methyl groups enhances the electron density on the oxygen atom, rendering it a powerful base for abstracting protons, even from weakly acidic C-H bonds.[3]

The basicity of this compound is fundamentally linked to the acidity of its conjugate acid, tert-butanol. The pKa of tert-butanol is significantly higher than that of less hindered alcohols, indicating that the tert-butoxide ion is a stronger base. This difference in acidity is influenced by the solvent environment, with a notable increase in the effective basicity of tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) compared to protic solvents like water.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use. It is a white to off-white, hygroscopic, and flammable solid that reacts vigorously with water.[6] It is crucial to handle this reagent under an inert atmosphere to prevent decomposition.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₉NaO | [8] |

| Molecular Weight | 96.10 g/mol | [8] |

| Appearance | White to light tan crystalline powder | [9] |

| Density | 1.025 - 1.104 g/cm³ | [9] |

| Melting Point | 180 °C (decomposes) | [9] |

| Flash Point | 14 °C | [9] |

| Solubility | Soluble in THF, tert-butanol; reacts with water | [10] |

Table 2: pKa of tert-Butanol in Different Solvents

| Solvent | pKa | Reference(s) |

| Water | ~18 | [4][5] |

| DMSO | ~32 | [4][5] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | δ ~1.3 ppm (s, 9H) | [11] |

| ¹³C NMR | Not readily available due to reactivity and solubility | [11][12] |

| IR (KBr, cm⁻¹) | ~2960, 1450, 1360, 1200, 910 | [11] |

Applications in Organic Synthesis: The E2 Elimination Reaction

One of the most prominent applications of this compound is in promoting E2 (bimolecular elimination) reactions of alkyl halides. Its steric bulk favors the abstraction of the most accessible proton, leading to the formation of the less substituted alkene, a phenomenon known as the Hofmann elimination . This is in stark contrast to less hindered bases, such as sodium ethoxide, which typically yield the more substituted and thermodynamically more stable Zaitsev alkene .[1][5][13]

Table 4: Regioselectivity in E2 Elimination Reactions: this compound vs. Sodium Ethoxide

| Alkyl Halide | Base | Solvent | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference(s) |

| 2-Bromobutane | Sodium Ethoxide | Ethanol | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | ~80:20 | [14] |

| 2-Bromobutane | This compound | tert-Butanol | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | ~70:30 | [15] |

| 2-Bromo-2-methylbutane | Sodium Ethoxide | Ethanol | 2-Methyl-2-butene (Zaitsev) | 2-Methyl-1-butene (Hofmann) | ~70:30 | [15] |

| 2-Bromo-2-methylbutane | This compound | tert-Butanol | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | ~72:28 | [15] |

| 2-Bromo-2,3-dimethylbutane | Sodium Methoxide | Methanol | 2,3-Dimethyl-2-butene (Zaitsev) | 2,3-Dimethyl-1-butene (Hofmann) | 80:20 | [16] |

| 2-Bromo-2,3-dimethylbutane | This compound | tert-Butanol | 2,3-Dimethyl-1-butene (Hofmann) | 2,3-Dimethyl-2-butene (Zaitsev) | 75:25 | [16] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound from sodium metal and tert-butanol.

Materials:

-

Sodium metal

-

Anhydrous tert-butanol

-

Anhydrous toluene or heptane

-

Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

-

Under a nitrogen atmosphere, add 240 mL of anhydrous toluene or heptane to the reaction flask.[17]

-

Carefully add 9.8 g of sodium amide and 19.0 g of anhydrous tert-butanol.[17]

-

Stir the mixture until the solids are dissolved.

-

Heat the solution to 70-110 °C and maintain the temperature for 1 hour.[17]

-

Cool the reaction mixture to room temperature.

-

Distill off the solvent and excess tert-butanol under reduced pressure.

-

The resulting white solid is this compound, which should be stored under an inert atmosphere. The yield is typically around 98-99%.[18]

Protocol 2: E2 Elimination of 2-Bromobutane to Favor the Hofmann Product

This protocol demonstrates the use of this compound to favor the formation of 1-butene from 2-bromobutane.

Materials:

-

2-Bromobutane

-

This compound

-

Anhydrous tert-butanol

-

Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet

-

Distillation apparatus

Procedure:

-

Set up the reaction flask under a nitrogen atmosphere.

-

In the flask, dissolve this compound in anhydrous tert-butanol.

-

Add 2-bromobutane dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by gas chromatography.

-

The product, 1-butene, is a gas at room temperature and can be collected in a cold trap or by downward displacement of water.

-

The ratio of 1-butene to 2-butene can be determined by gas chromatography.

Visualizing Mechanisms and Workflows

Diagram 1: The Role of Steric Hindrance in E2 Elimination

Caption: Steric hindrance of this compound favors the Hofmann elimination pathway.

Diagram 2: General Experimental Workflow for E2 Elimination

Caption: A typical experimental workflow for an E2 elimination reaction.

Conclusion

This compound's prominence as a non-nucleophilic base is a direct consequence of its unique molecular architecture. The sterically demanding tert-butyl group effectively shields the oxygen atom from participating in nucleophilic substitution reactions, while simultaneously enhancing its basicity. This characteristic allows for highly selective proton abstractions, most notably demonstrated in its propensity to yield the Hofmann product in E2 elimination reactions. For researchers in organic synthesis and drug development, a comprehensive understanding of the principles, quantitative data, and experimental protocols associated with this compound is crucial for designing and executing successful synthetic strategies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Solved Select the best answer that provides an explanation | Chegg.com [chegg.com]

- 5. scholarli.org [scholarli.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Sodium t-butoxide | C4H9NaO | CID 23676156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, CAS No. 865-48-5 - iChemical [ichemical.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 14. The reaction between 2 -bromobutane and sodium ethoxide in ethanol gives .. [askfilo.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. CN106699516A - this compound production technology - Google Patents [patents.google.com]

- 18. scispace.com [scispace.com]

An In-Depth Technical Guide to Sodium tert-Butoxide: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tert-butoxide ((CH₃)₃CONa), a pivotal non-nucleophilic strong base in organic synthesis, plays a critical role in numerous transformations essential to pharmaceutical and materials science research. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and application. Particular emphasis is placed on its role in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a cornerstone of modern drug discovery. This document aims to serve as a detailed technical resource for professionals leveraging this versatile reagent in their research and development endeavors.

Molecular Structure and Formula

This compound is an alkoxide salt with the chemical formula C₄H₉NaO and a molecular weight of 96.10 g/mol .[1][2] The structure consists of a sodium cation (Na⁺) and a tert-butoxide anion ([(CH₃)₃CO]⁻). The anion features a central carbon atom bonded to three methyl groups and an oxygen atom.

In the solid state, this compound is known to form complex cluster structures, most notably hexamers and nonamers.[3] The precise arrangement of atoms within these clusters has been elucidated by X-ray crystallography. For instance, the hexameric form has been reported in Dalton Transactions.[4] While the specific bond lengths and angles can be found in the cited crystallographic data, the general geometry of the tert-butoxide anion is characterized by a tetrahedral arrangement around the central carbon atom.

Below is a simplified representation of the this compound monomer unit.

Physicochemical Properties

This compound is a white to off-white, hygroscopic, and flammable solid.[3] It is a strong base, with the pKa of its conjugate acid, tert-butanol, being approximately 17.[2] This high basicity, coupled with the steric hindrance provided by the bulky tert-butyl group, makes it an excellent non-nucleophilic base for a variety of organic reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NaO | [1][2] |

| Molecular Weight | 96.10 g/mol | [1][2] |

| Appearance | White to off-white powder, crystals, or chunks | [3] |

| Melting Point | 180 °C (decomposes) | [5] |

| Boiling Point | 180 °C / 1 mmHg | [6][7] |

| Density | ~1.025 - 1.104 g/cm³ at 20 °C | [3][7] |

| Solubility in Tetrahydrofuran (THF) | 32 g / 100 g | [3] |

| Solubility in tert-Butanol | 0.208 M at 30.2 °C, 0.382 M at 60 °C | [3] |

| Flash Point | 14 °C (57.2 °F) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | A single peak corresponding to the nine equivalent protons of the methyl groups. | [8] |

| ¹³C NMR | Signals corresponding to the quaternary carbon and the methyl carbons. | [8] |

| IR Spectroscopy | Characteristic C-O and C-H stretching frequencies. | [4] |

Experimental Protocols

Synthesis of this compound

Several methods are available for the preparation of this compound. A common laboratory-scale synthesis involves the reaction of tert-butanol with sodium metal or sodium hydride.[9] An alternative industrial method utilizes sodium amide.[10]

Protocol: Synthesis from Sodium Amide and tert-Butanol

Materials:

-

Sodium amide (99%)

-

Anhydrous tert-butanol (99%)

-

Toluene or heptane (anhydrous)

-

Reaction vessel equipped with a stirrer, reflux condenser, and thermometer

Procedure:

-

To a reaction vessel, add the anhydrous solvent (toluene or heptane).

-

Slowly add the metered amount of sodium amide to the solvent with stirring.

-

Gradually add a slight molar excess of anhydrous tert-butanol to the suspension.

-

After the addition is complete, heat the mixture to 85 °C and maintain it under reflux for 10 hours.

-

Monitor the reaction for the cessation of ammonia evolution.

-

After the reaction is complete, distill off the excess tert-butanol and solvent.

-

The resulting solid is cooled to room temperature, discharged under an inert atmosphere, and packaged.

Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as this compound is sensitive to moisture and air.

Application in Buchwald-Hartwig Amination

This compound is a widely used base in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Protocol: A Typical Buchwald-Hartwig Amination [2]

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XantPhos)

-

This compound

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

In a glovebox, charge a reaction vessel with the aryl halide, the amine, the palladium catalyst, and the phosphine ligand.

-

Add this compound to the vessel.

-

Add the anhydrous solvent and seal the vessel.

-

Remove the vessel from the glovebox and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Reaction Mechanisms and Logical Relationships

The role of this compound in the Buchwald-Hartwig amination is to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.

The synthesis of this compound from sodium amide and tert-butanol follows a straightforward acid-base reaction pathway.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, offering a potent combination of strong basicity and low nucleophilicity. Its utility in facilitating challenging bond formations, particularly in the realm of palladium-catalyzed cross-coupling, has cemented its importance in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its structure, properties, and reaction mechanisms, as outlined in this guide, is crucial for its safe and effective application in the laboratory.

References

- 1. US6437198B1 - Method for producing alkali metal alcoholates - Google Patents [patents.google.com]

- 2. Sodium t-Butoxide [commonorganicchemistry.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. File:Sodium-tert-butoxide-hexamer-from-xtal-2014-Mercury-3D-bs.png - Wikimedia Commons [commons.wikimedia.org]

- 5. CN109678663A - A kind of this compound and preparation method thereof - Google Patents [patents.google.com]

- 6. This compound Production process_Chemicalbook [chemicalbook.com]

- 7. File:Sodium-tert-butoxide-nonamer-from-xtal-2002-Mercury-3D-bs.png - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | 865-48-5 | Benchchem [benchchem.com]

- 10. CN106699516A - this compound production technology - Google Patents [patents.google.com]

An In-depth Technical Guide to the pKa of tert-Butanol and the Basicity of Sodium tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acidity of tert-butanol, expressed by its pKa, and the resulting basicity of its conjugate base, sodium tert-butoxide. A thorough understanding of these properties is fundamental for the rational design of synthetic routes and the development of robust chemical processes in the pharmaceutical and chemical industries.

Acidity and pKa of tert-Butanol

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For tert-butanol ((CH₃)₃COH), the pKa value indicates its tendency to donate its hydroxyl proton. In aqueous solutions, alcohols are generally weak acids, slightly less acidic than water.[1] The acidity of tert-butanol is particularly low compared to primary or secondary alcohols, a phenomenon attributable to both electronic and solvation effects.

Quantitative pKa Data

The pKa of tert-butanol is highly dependent on the solvent system in which it is measured. This is primarily due to the differing ability of solvents to stabilize the resulting tert-butoxide anion. Polar protic solvents like water are effective at solvating the charged anion through hydrogen bonding, whereas polar aprotic solvents like dimethyl sulfoxide (DMSO) are less effective, leading to a significantly higher pKa.[2]

| Compound | Solvent | pKa Value | Reference(s) |

| tert-Butanol | Water | 16.54 - 19.2 | [1][3][4] |

| tert-Butanol | DMSO | ~32 | [2] |

| Ethanol | Water | ~16 | [4][5] |

| Isopropanol | Water | ~17 | [1][4] |

| Water | Water | 14.0 | [1] |

Factors Influencing the Acidity of tert-Butanol

Two primary factors contribute to tert-butanol's relatively high pKa (low acidity) compared to less substituted alcohols:

-

Inductive Effect : The three electron-donating methyl groups attached to the central carbon push electron density towards the oxygen atom. This destabilizes the resulting tert-butoxide anion, making the conjugate acid (tert-butanol) less likely to donate its proton.[4][6]

-

Solvation : The bulky tert-butyl group sterically hinders solvent molecules from effectively solvating the negatively charged oxygen of the tert-butoxide anion.[5][7] Less effective solvation leads to a less stable conjugate base, which in turn corresponds to a weaker acid (higher pKa).[5] Ethanol, being a primary alcohol, forms a less hindered ethoxide ion that is more readily stabilized by solvent interactions, making it a stronger acid than tert-butanol.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[8] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (tert-butanol) and monitoring the pH change.

Materials and Equipment:

-

High-precision pH meter with a combination glass electrode

-

Calibrated automatic burette or micropipettes

-

Magnetic stirrer and stir bar

-

Temperature probe and controller

-

Jacketed titration vessel

-

Inert gas supply (Nitrogen or Argon)

-

tert-Butanol (analyte)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

-

High-purity water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions.

-

Sample Preparation: Prepare a ~1 mM solution of tert-butanol in water. To a 20 mL aliquot of this solution in the titration vessel, add KCl to a final concentration of 0.15 M.[9][10]

-

Inert Atmosphere: Purge the analyte solution with nitrogen or argon for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration. Maintain a gentle stream of the inert gas over the solution throughout the experiment.[9][10]

-

Titration: Immerse the pH electrode and temperature probe in the solution. Begin stirring. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH value and the total volume of titrant added after each increment, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point, where half of the tert-butanol has been neutralized. This corresponds to the pH at the midpoint of the steepest part of the titration curve.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solved Select the best answer that provides an explanation | Chegg.com [chegg.com]

- 3. t-Butanol [commonorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. Solvation Effects on pKa Values | PPTX [slideshare.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Solubility of Sodium tert-Butoxide in THF and Other Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium tert-butoxide (NaOtBu) in tetrahydrofuran (THF) and other common organic solvents. A strong, non-nucleophilic base, this compound is a critical reagent in a multitude of organic reactions, including deprotonations, condensations, and rearrangements.[1][2] Its efficacy is often contingent on its solubility in the reaction medium. This document presents quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates a typical reaction workflow.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents. The following table summarizes available quantitative data to facilitate solvent selection for specific applications.

| Solvent | Solubility ( g/100 g of solvent) | Solubility (wt %) | Temperature (°C) |

| Tetrahydrofuran (THF) | 32[2][3] | 38[4] | 25[4] |

| Methyl t-butyl ether | - | 25[4] | 25[4] |

| Diglyme | - | 22[4] | 25[4] |

| Cyclohexane | - | 14[4] | 25[4] |

| Hexane | - | 11[4] | 25[4] |

| Toluene | - | 6[4] | 25[4] |

| tert-Butanol | 0.208 M (at 30.2 °C), 0.382 M (at 60 °C)[2] | - | 30.2 / 60[2] |

It is important to note that this compound is highly reactive with water and atmospheric moisture, which can affect its solubility and reactivity.[3][4] Therefore, the use of anhydrous solvents and inert atmospheric conditions are crucial for consistent results.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of metallic sodium with dry tert-butanol in an inert atmosphere, typically within a solvent like THF.[3] Another approach involves the reaction of sodium hydride with tert-butanol.[5] A general procedure for the latter is as follows:

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride to a flask containing anhydrous tert-butanol dissolved in a dry solvent such as THF or toluene.

-

Reaction : Control the initial temperature to manage the evolution of hydrogen gas. Subsequently, reflux the mixture to ensure the reaction goes to completion.

-

Isolation : After the reaction is complete, remove the excess solvent and any unreacted tert-butanol via distillation under reduced pressure.

-

Purification : The resulting solid this compound can be further purified by sublimation.

A detailed synthesis from sodamide and anhydrous tertiary butanol involves adding 99% sodamide to a reactor, followed by the slow dropwise addition of 99% anhydrous tertiary butanol. The mixture is stirred and maintained at 85°C for 10 hours. After the reaction, the tertiary butanol is distilled and condensed back into the reactor. The final product is obtained after cooling and packaging.[1]

Determination of Solubility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the immediate search results, a general gravimetric method can be employed. This method involves preparing a saturated solution and then determining the amount of dissolved solute.

-

Sample Preparation : In a vessel under an inert atmosphere, add an excess amount of this compound to a known volume of the desired anhydrous solvent.

-

Equilibration : Stir the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation : Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant liquid.

-

Solvent Evaporation : Evaporate the solvent from the extracted sample under reduced pressure.

-

Mass Determination : Weigh the remaining solid residue.

-

Calculation : Calculate the solubility based on the mass of the residue and the volume of the supernatant extracted.

Logical Workflow: Buchwald-Hartwig Amination

This compound is a widely used base in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The following diagram illustrates a generalized workflow for such a reaction.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

References

The Decisive Role of Steric Hindrance in the Reactivity of Sodium Tert-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tert-butoxide (NaOt-Bu) is a non-nucleophilic strong base, the reactivity of which is critically governed by steric hindrance. This technical guide provides an in-depth analysis of how the bulky tert-butyl group dictates the chemical behavior of this compound, favoring elimination over substitution reactions and influencing regioselectivity. This document serves as a comprehensive resource, detailing the mechanistic principles, presenting quantitative data, and offering experimental protocols for key synthetic applications.

Introduction: The Interplay of Basicity and Steric Bulk

This compound is a cornerstone reagent in organic synthesis, prized for its ability to function as a strong base with minimal nucleophilic character.[1] This unique reactivity profile is a direct consequence of its molecular architecture: a compact, negatively charged oxygen atom shielded by a sterically demanding tert-butyl group.[2] This steric bulk physically obstructs the oxygen atom from approaching an electrophilic carbon center to participate in nucleophilic substitution (SN2) reactions.[2] Conversely, the tert-butoxide anion can readily abstract a proton, a much smaller and more accessible electrophile, making it a potent base for deprotonation and elimination (E2) reactions.[3]

The pKa of the conjugate acid of this compound, tert-butanol, is approximately 19, underscoring its strong basicity.[4] This inherent basicity, coupled with its steric hindrance, makes this compound an indispensable tool for a variety of chemical transformations, including dehydrohalogenations, Claisen condensations, and Buchwald-Hartwig aminations.[5][6][7]

Data Presentation: Quantifying the Steric Effect

The steric hindrance of this compound profoundly influences the product distribution in competing substitution and elimination reactions, particularly when compared to less hindered bases like sodium ethoxide (NaOEt).

Competition Between E2 Elimination and SN2 Substitution

The steric bulk of this compound is a key determinant in favoring E2 elimination over SN2 substitution. This effect is most pronounced as the steric hindrance of the alkyl halide substrate increases.

| Substrate | Base | E2 Product (%) | SN2 Product (%) |

| 1-Bromopropane | Sodium Ethoxide | ~9 | ~91 |

| This compound | ~85 | ~15 | |

| 2-Bromopropane | Sodium Ethoxide | ~75 | ~25 |

| This compound | >95 | <5 | |

| 2-Bromo-2-methylpropane | Sodium Ethoxide | >99 | <1 |

| (tert-Butyl bromide) | This compound | 100 | 0 |

Note: The values presented are approximate and can vary with reaction conditions such as temperature and solvent.

Regioselectivity in E2 Reactions: Hofmann vs. Zaitsev Products

In elimination reactions with substrates possessing multiple β-hydrogens, the regiochemical outcome is dictated by the steric accessibility of these protons. Less hindered bases, such as sodium ethoxide, typically favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). In contrast, the bulky tert-butoxide anion preferentially abstracts the most sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann's rule).[4][8]

| Substrate | Base | Hofmann Product (%) | Zaitsev Product (%) |

| 2-Bromobutane | Sodium Ethoxide | 20 | 80 |

| This compound | 72 | 28 | |

| 2-Bromo-2,3-dimethylbutane | Sodium Ethoxide | 21 | 79 |

| This compound | 80 | 20 |

Mandatory Visualizations

Logical Workflow for Predicting Substitution vs. Elimination

The following diagram illustrates the decision-making process for predicting the major reaction pathway based on the steric hindrance of the substrate and the nature of the base/nucleophile.

Caption: Predicting reaction outcomes based on steric factors.

Experimental Workflow for Buchwald-Hartwig Amination

This diagram outlines the general laboratory procedure for a palladium-catalyzed C-N cross-coupling reaction using this compound as the base.

Caption: General experimental steps for Buch-Hartwig amination.

Experimental Protocols

Buchwald-Hartwig Amination of an Aryl Bromide

This protocol describes a typical palladium-catalyzed amination reaction using this compound.

Materials:

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol)

-

XPhos (0.04 mmol)

-

This compound (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, amine, Pd(OAc)₂, and XPhos.

-

Add the anhydrous toluene via syringe.

-

Add the this compound to the reaction mixture.

-

Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Claisen Condensation for the Synthesis of a β-Keto Ester

This protocol details a Claisen condensation using this compound to promote the formation of a β-keto ester.

Materials:

-

Methyl 2-phenylacetate (70 mmol)

-

Methyl formate (105 mmol)

-

This compound (105 mmol)

-

Anhydrous THF (70 mL)

-

p-Toluenesulfonyl chloride (105 mmol)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a 300-mL three-necked round-bottomed flask equipped with a magnetic stir bar and a thermometer, add methyl 2-phenylacetate, methyl formate, and anhydrous THF.

-

Immerse the flask in an ice-cooling bath and stir the solution vigorously.

-

Add this compound in five portions over 5-10 minutes, maintaining the internal temperature below 10 °C.

-

Stir the resulting pale yellow slurry at 0-5 °C for 1 hour.

-

Add p-toluenesulfonyl chloride in five portions over 5-10 minutes, keeping the internal temperature below 10 °C.

-

Stir the solution at 0-5 °C for 1 hour.

-

Add water to the reaction mixture, maintaining the internal temperature below 20 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by crystallization or column chromatography.[5]

Conclusion

The steric hindrance imparted by the tert-butyl group is the defining characteristic of this compound's reactivity. This feature renders it a highly selective and effective non-nucleophilic strong base, favoring elimination reactions over substitution and promoting the formation of the less substituted Hofmann product in E2 reactions. This predictable reactivity profile has established this compound as an invaluable reagent in the synthetic chemist's toolkit, enabling a wide range of transformations crucial for the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this versatile reagent in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. scholarli.org [scholarli.org]

- 5. bingol.edu.tr [bingol.edu.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by this compound under Solvent-Free Conditions [organic-chemistry.org]

- 8. reddit.com [reddit.com]

A Comprehensive Technical Guide to Sodium tert-Butoxide: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium tert-butoxide, a critical reagent in organic synthesis. This document focuses on its Chemical Abstracts Service (CAS) number, key identifiers, and detailed methods for its positive identification and characterization. The information is tailored for professionals in research and development who require precise and reliable data for their work.

Core Identification and Properties

This compound is a strong, non-nucleophilic base widely employed in various chemical transformations, including dehydrohalogenations, isomerizations, and as a key component in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Its high reactivity and sensitivity to moisture necessitate accurate identification and handling.

Chemical Identifiers

Proper identification begins with its universally recognized identifiers. The primary identifier is the CAS number, which is unique to this chemical substance.

| Identifier | Value |

| CAS Number | 865-48-5[1] |

| IUPAC Name | Sodium 2-methylpropan-2-olate[2] |

| Molecular Formula | C₄H₉NaO[1] |

| Molecular Weight | 96.10 g/mol |

| EC Number | 212-741-9 |

| InChI Key | MFRIHAYPQRLWNB-UHFFFAOYSA-N[1] |

| Synonyms | Sodium t-butoxide, NaOtBu, STB, Sodium tert-butanolate |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its storage, handling, and use in reactions. It is a white to off-white solid that is highly reactive with water and sensitive to air.

| Property | Value |

| Appearance | White to light-yellow crystalline powder |

| Melting Point | 180 °C (decomposes) |

| Density | ~1.025 g/cm³ |

| Flash Point | 14 °C (57 °F)[1] |

| Water Solubility | Reacts violently[3] |

| Acidity (pKa of conj. acid) | ~19 (for tert-butanol)[1] |

Analytical and Spectroscopic Identification

Positive identification and purity assessment of this compound require a combination of analytical and spectroscopic techniques. Due to its hygroscopic nature, proper sample handling under an inert atmosphere is critical for accurate analysis.

Spectroscopic Data

Spectroscopic methods provide a fingerprint for the molecular structure of this compound.

| Technique | Expected Peaks / Chemical Shifts |

| ¹H NMR | δ ~1.3 ppm (singlet, 9H, C(CH ₃)₃). Note: The single peak is due to the nine equivalent protons of the three methyl groups. |

| ¹³C NMR | Two peaks expected: δ ~70 ppm (C (CH₃)₃) and δ ~30 ppm (C(C H₃)₃). Note: Shifts can vary based on solvent. |

| FT-IR (KBr Pellet) | ~2970 cm⁻¹ (C-H stretch, asymmetric), ~2860 cm⁻¹ (C-H stretch, symmetric), ~1360 cm⁻¹ (C-H bend, t-butyl group), ~1180 cm⁻¹ (C-O stretch). Note: Broad peaks around 3400 cm⁻¹ and 1640 cm⁻¹ indicate water contamination.[4] |

| Raman Spectroscopy | Data not readily available in surveyed literature. Key vibrational modes would be expected to overlap with IR data. |

Identification Workflow

The following diagram outlines a logical workflow for the comprehensive identification and quality control of a this compound sample.

Caption: Logical workflow for the identification and QC of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate characterization. The following protocols are standard methods for the analysis of this compound.

Assay by Neutralization Titration

This method determines the purity of this compound by titrating it as a base with a standardized acid.

-

Principle: this compound reacts with a strong acid (HCl) in a 1:1 molar ratio. The endpoint is detected using a pH indicator or potentiometrically. (CH₃)₃CONa + HCl → (CH₃)₃COH + NaCl

-

Reagents and Equipment:

-

Standardized 0.5 M Hydrochloric Acid (HCl) solution

-

Phenolphthalein indicator solution

-

Anhydrous methanol or isopropanol

-

Analytical balance

-

50 mL burette

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Working under an inert atmosphere (glovebox or nitrogen blanket), accurately weigh approximately 2.0 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Immediately add 50 mL of anhydrous methanol to dissolve the sample. Add a magnetic stir bar.

-

Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.

-

Fill a 50 mL burette with the standardized 0.5 M HCl solution and record the initial volume.

-

Titrate the this compound solution with the HCl, stirring continuously. Add the titrant dropwise as the endpoint approaches.

-

The endpoint is reached when the pink color of the solution permanently disappears. Record the final volume of HCl used.

-

Repeat the titration at least twice more for accuracy.

-

-

Calculation: Purity (%) = (V_HCl × M_HCl × MW_NaOtBu) / (W_sample) × 100

-

V_HCl = Volume of HCl used (L)

-

M_HCl = Molarity of HCl (mol/L)

-

MW_NaOtBu = Molecular weight of this compound (96.10 g/mol )

-

W_sample = Weight of the sample (g)

-

Water Content by Karl Fischer Titration

This protocol determines the water content, which is critical given the compound's reactivity with water. The method accounts for the fact that this compound reacts with water to form sodium hydroxide, which is then neutralized in the Karl Fischer reagent, regenerating water that is subsequently titrated.

-

Principle: The sample is added to a Karl Fischer solvent, and any water present (or formed in situ from NaOH) reacts with the iodine in the Karl Fischer titrant. Salicylic acid is added as a buffer to ensure complete neutralization of the basic species.

-

Reagents and Equipment:

-

Volumetric Karl Fischer titrator

-

Two-component Karl Fischer reagents (titrant and solvent)

-

Salicylic acid

-

Airtight weighing boat or syringe for sample introduction

-

-

Procedure:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions.

-

Add 50 mL of the Karl Fischer solvent and approximately 10 g of salicylic acid to the titration cell.

-

Titrate the solvent to a dry endpoint to eliminate any residual moisture.

-

Accurately weigh approximately 1 g of the this compound sample in an airtight container.

-

Quickly add the sample to the titration cell.

-

Start the titration and record the volume of titrant required to reach the endpoint.

-

-

Calculation: The instrument software typically calculates the water content automatically based on the titrant strength and sample weight.

Application in Synthesis: The Buchwald-Hartwig Amination

This compound is a cornerstone base in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. Its role is to deprotonate the amine, facilitating the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination using NaOᵗBu.

Safety and Handling

This compound is a hazardous material that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.

Hazard Summary

-

Flammable Solid (H228): Can ignite from friction or heat.

-

Self-heating (H251): May catch fire when exposed to air in large quantities.

-

Corrosive (H314): Causes severe skin burns and eye damage.

-

Reacts violently with water (EUH014).

Safe Handling Workflow

Adherence to a standard operating procedure is mandatory when working with this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

A Comprehensive Technical Guide to the Physical Characteristics of Sodium tert-Butoxide Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tert-butoxide (NaOtBu) is a non-nucleophilic strong base that is integral to a multitude of organic syntheses, including dehydrohalogenations, isomerizations, and rearrangements. Its efficacy and reactivity are intrinsically linked to its physical characteristics. This technical guide provides an in-depth analysis of the key physical properties of this compound in its powdered form. Understanding these characteristics is paramount for its proper handling, storage, and utilization in research, development, and manufacturing environments, ensuring both safety and the success of synthetic outcomes.

Core Physical Properties

The physical state of this compound powder dictates its behavior under various experimental and storage conditions. A summary of its principal physical characteristics is presented below, followed by detailed experimental protocols for their determination.

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound powder.

| Property | Value |

| Appearance | White to off-white or light tan crystalline powder.[1] |

| Odor | Odorless. |

| Physical Constant | Value |

| Melting Point | 180 °C (decomposes).[1][2][3][4][5] |

| Boiling Point | 180 °C at 1 mmHg (decomposes).[2][3][5] |

| Density | 1.104 g/cm³.[2][3] |

| Bulk Density | 400 kg/m ³.[3] |

| Flash Point | 12 °C.[5] |

| Auto-ignition Temperature | 180 °C.[4] |

| Solubility Data | Value |

| Water | Reacts violently.[4][5] |

| Tetrahydrofuran (THF) | 32 g/100 g.[1] |

| tert-Butanol | 0.208 M at 30.2 °C, 0.382 M at 60 °C.[1] |

| Methyl t-butyl ether | 25% by weight. |

| Diglyme | 22% by weight. |

| Cyclohexane | 14% by weight. |

| Hexane | 11% by weight. |

| Toluene | 6% by weight. |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its quality control and application. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle in an inert atmosphere (glove box) due to its hygroscopic nature.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.

Density Determination (Gas Pycnometry)

Objective: To determine the true density of the this compound powder.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

-

Helium gas (or other inert gas)

Procedure:

-

Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Accurately weigh the empty sample cell.

-

Add a known mass of this compound powder to the sample cell. The cell should be filled to a level that allows for proper sealing and gas circulation.

-

Accurately weigh the sample cell containing the powder. The mass of the sample is the difference between this weight and the weight of the empty cell.

-

Place the sample cell in the gas pycnometer.

-

Purge the system with helium gas to remove any adsorbed gases from the powder surface.

-

Run the analysis. The instrument will automatically calculate the volume of the powder by measuring the pressure change of the helium gas in a calibrated volume.

-

The density is calculated as the mass of the sample divided by the measured volume.

Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Apparatus:

-

Thermostatically controlled shaker bath or magnetic stirrer with a hotplate

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Add a known volume of the desired solvent to a glass vial.

-

Place the vial in the thermostatically controlled bath set to the desired temperature.

-

Add an excess amount of this compound powder to the solvent to create a saturated solution.

-

Seal the vial and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe and filter it into a pre-weighed vial.

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial in an oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

Assessment of Hygroscopicity (Dynamic Vapor Sorption - DVS)

Objective: To quantify the moisture absorption characteristics of this compound powder at different relative humidity levels.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance

-

Controlled humidity and temperature chamber

Procedure:

-

Place a known mass of the this compound sample onto the microbalance in the DVS instrument.

-

Dry the sample under a stream of dry nitrogen gas at a specified temperature until a stable weight is achieved. This is the initial dry mass.

-

Expose the sample to a series of increasing relative humidity (RH) steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature.

-

At each RH step, the instrument records the change in mass over time until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

After reaching the maximum RH, the process is reversed, and the sample is exposed to decreasing RH steps to study the desorption isotherm.

-

The results are plotted as the percentage change in mass versus relative humidity, providing a moisture sorption isotherm.

Stability and Handling Considerations

This compound is a highly reactive and sensitive compound. Its physical characteristics necessitate specific handling and storage procedures to maintain its integrity and ensure safety.

-

Hygroscopicity and Reactivity with Water: The powder is highly hygroscopic and reacts violently with water.[4][5] Exposure to atmospheric moisture can lead to its degradation, forming sodium hydroxide and tert-butanol. This not only reduces its efficacy as a strong base but also introduces impurities into the reaction mixture. Therefore, it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).

-

Air Sensitivity: It is also sensitive to air. Prolonged exposure can lead to decomposition.

-

Flammability: this compound is a flammable solid with a low flash point.[5] It should be stored away from sources of ignition and handled in well-ventilated areas.

The following diagram illustrates the key factors influencing the stability and proper handling of this compound powder.

Caption: Factors influencing the stability and handling of this compound powder.

References

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms Involving Sodium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Sodium tert-butoxide (NaOt-Bu) is a potent, sterically hindered, non-nucleophilic base that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity allows for a high degree of selectivity in a variety of chemical transformations, making it a favored reagent in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in the practical application of this versatile reagent.

Core Properties and Handling

This compound is a white to off-white, hygroscopic, and flammable solid.[1] It is highly reactive towards water and protic solvents, necessitating its handling and storage under an inert atmosphere, such as nitrogen or argon.[1] Due to its moisture sensitivity, the water content of this compound can be determined using Karl Fischer titration, where it reacts to form sodium hydroxide, which is then neutralized, allowing for an indirect measurement.[2] It is typically used as a solid or as a solution in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4][5]

Dehydrohalogenation (E2 Elimination)

One of the most fundamental applications of this compound is in promoting E2 (bimolecular elimination) reactions to synthesize alkenes from alkyl halides. The bulky nature of the tert-butoxide anion plays a crucial role in the regioselectivity of these reactions.

Mechanism: Zaitsev vs. Hofmann Elimination

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon atom beta to the leaving group, leading to the simultaneous formation of a double bond and expulsion of the halide. When an alkyl halide has more than one type of β-hydrogen, a mixture of constitutional isomers can be formed.

-

Zaitsev's Rule: In many elimination reactions, the more substituted (and thus more thermodynamically stable) alkene is the major product. This is known as the Zaitsev product.[6]

-

Hofmann's Rule: When a sterically hindered base, such as this compound, is used, the major product is often the less substituted alkene. This is referred to as the Hofmann product.[6][7] The bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon.[8]

The competition between Zaitsev and Hofmann elimination pathways can be controlled by the choice of the base.

Quantitative Data: Product Distribution in E2 Reactions

The following table summarizes the product distribution for the dehydrohalogenation of 2-chlorobutane with different alkoxide bases, illustrating the influence of steric bulk on the reaction outcome.

| Starting Alkyl Halide | Base | Saytzeff Product (%) | Hofmann Product (%) | Reference |

| 2-chlorobutane | CH₃–CH₂–O⁻ | 79 | 21 | [9] |

| 2-chlorobutane | (CH₃)₃C–O⁻ | 27 | 73 | [9] |

Experimental Protocol: Synthesis of 2-Methyl-1-propene (Hofmann Product)

This protocol describes the dehydrohalogenation of 1-bromo-2-methylpropane to yield the less substituted alkene, 2-methyl-1-propene.[10]

Materials:

-

1-Bromo-2-methylpropane

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methylpropane in anhydrous DMSO under an inert atmosphere.

-

Slowly add this compound to the solution while stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a low-boiling organic solvent (e.g., pentane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

The product, 2-methyl-1-propene, is volatile and can be isolated by distillation or collected in a cold trap.

Nucleophilic Substitution (SN2) vs. Elimination (E2) Competition

While this compound is primarily known as a base, it can also act as a nucleophile in SN2 reactions, particularly with unhindered substrates like methyl halides.[11] However, for primary and secondary alkyl halides, a competition between SN2 and E2 pathways is common.

Mechanistic Factors

The outcome of the reaction is influenced by several factors:

-

Substrate Steric Hindrance: As steric hindrance at the electrophilic carbon increases (methyl < primary < secondary < tertiary), the SN2 pathway becomes less favorable, and the E2 pathway predominates.[12][13] Tertiary alkyl halides almost exclusively undergo elimination with strong bases.[12][13]

-

Base/Nucleophile Steric Hindrance: The bulkiness of this compound inherently disfavors the SN2 pathway, making E2 a more likely outcome even for some primary alkyl halides.[14]

-

Temperature: Higher temperatures generally favor elimination over substitution.

Quantitative Data: SN2 vs. E2 Product Distribution

The following table provides an overview of the expected major product based on the substrate structure.

| Substrate Type | Major Product with NaOtBu | Predominant Mechanism | Reference |

| Methyl Halide | tert-Butyl Ether | SN2 | [11] |

| Primary Alkyl Halide | Alkene (Hofmann) | E2 | [14] |

| Secondary Alkyl Halide | Alkene (Hofmann) | E2 | [12][15] |

| Tertiary Alkyl Halide | Alkene | E2 | [12][13] |

Experimental Protocol: SN2 Synthesis of tert-Butyl Methyl Ether

This protocol outlines the reaction of methyl iodide with this compound.

Materials:

-

This compound

-

Methyl iodide

-

Anhydrous THF

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of this compound in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add methyl iodide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by distillation to yield tert-butyl methyl ether.[11]

Condensation Reactions

This compound is an effective base for promoting various condensation reactions, such as the Claisen condensation, by generating enolates from carbonyl compounds.

Mechanism: Claisen Condensation

The Claisen condensation involves the reaction of two ester molecules, where one acts as a nucleophile (after deprotonation by the base to form an enolate) and the other as an electrophile.[16][17] The reaction results in the formation of a β-keto ester.[16][17][18] A stoichiometric amount of base is required because the resulting β-keto ester is more acidic than the starting ester and is deprotonated, driving the equilibrium towards the product.[16][17]

Quantitative Data: Claisen Condensation Yields

The following table shows representative yields for Claisen-type condensations.

| Ester Substrate | Base | Product | Yield (%) | Reference |

| Ethyl Phenylacetate | Potassium tert-butoxide | 2,4-Diphenyl Acetoacetate | 80 | [19] |

| Benzyl Acetate | Potassium tert-butoxide | Benzyl Acetoacetate | 51 | [20] |

| n-Octyl Acetate | Potassium tert-butoxide | n-Octyl Acetoacetate | 68 | [20] |

Note: While these examples use potassium tert-butoxide, similar reactivity is expected with this compound, although yields may vary.

Experimental Protocol: One-Pot α-Formylation and Z-Selective Enol Tosylation

This protocol from Organic Syntheses details a reaction where this compound is used to generate an enolate for a subsequent reaction.[21]

Materials:

-

Methyl 2-phenylacetate

-

Methyl formate

-

This compound

-

Anhydrous THF

-

p-Toluenesulfonyl chloride (TsCl)

Procedure:

-

To a three-necked round-bottom flask under an inert atmosphere, add methyl 2-phenylacetate, methyl formate, and anhydrous THF.[21]

-

Cool the solution in an ice bath and add this compound in portions, maintaining the internal temperature below 10 °C.[21]

-

Stir the resulting slurry at 0-5 °C for 1 hour.[21]

-

Add p-toluenesulfonyl chloride in portions, again keeping the temperature below 10 °C.[21]

-

Stir the mixture at 0-5 °C for another hour.[21]

-

Quench the reaction with water, maintaining the temperature below 20 °C.[21]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.[21]

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.[21]

-

The crude product can be purified by recrystallization.[21]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

This compound is a crucial component in many palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, where it serves as the base to deprotonate the amine and facilitate the catalytic cycle.[5][22]

Mechanism: Buchwald-Hartwig Amination

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base (NaOt-Bu), and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][22]

Quantitative Data: Buchwald-Hartwig Amination Yields

The following table presents yields for the solvent-free Buchwald-Hartwig amination of various aryl halides with secondary amines using a Pd(OAc)₂/RuPhos catalyst system and this compound as the base.[23]

| Aryl Halide | Amine | Yield (%) |

| 4-Bromotoluene | Diphenylamine | >99 |

| Chlorobenzene | Diphenylamine | 98 |

| 4-Bromotoluene | N-Methylaniline | >99 |

| Chlorobenzene | N-Methylaniline | 98 |

| 4-Bromotoluene | Morpholine | >99 |

| Chlorobenzene | Morpholine | 95 |

Experimental Protocol: Solvent-Free Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of aryl halides.[23]

Materials:

-

Aryl halide

-

Secondary amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

This compound

Procedure:

-